Cizolirtine, with the chemical formula , is classified as a synthetic organic compound. It is categorized under non-steroidal anti-inflammatory drugs (NSAIDs) due to its analgesic properties. The compound is also recognized for its neuropharmacological effects, making it relevant in both medicinal chemistry and pharmacology.
The synthesis of Cizolirtine involves several key steps:
Cizolirtine's molecular structure can be represented by its canonical SMILES notation: CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C
. The compound features a complex arrangement that includes:
This structural configuration contributes to its pharmacological activity by facilitating interactions with neuropeptide receptors involved in pain modulation .
Cizolirtine undergoes several chemical reactions:
These reactions are essential for modifying the compound's properties and optimizing its efficacy in clinical applications.
Cizolirtine functions by inhibiting the release of calcitonin gene-related peptide and substance P from primary afferent fibers and dorsal horn interneurons at the spinal level. This mechanism underlies its analgesic effects, making it effective in treating conditions associated with pain and overactive bladder .
The inhibition of these neuropeptides leads to reduced neuronal excitability and pain perception, contributing to its therapeutic benefits in managing chronic pain conditions.
These properties are critical for determining formulation strategies in pharmaceutical development.
Cizolirtine has several scientific uses:
Cizolirtine’s primary mechanism involves presynaptic inhibition of nociceptive and sensory neurotransmitters in the spinal cord, specifically substance P (SP) and calcitonin gene-related peptide (CGRP). These neuropeptides are critical in mediating bladder afferent signaling and micturition reflexes. Preclinical studies demonstrate that cizolirtine:
Table 1: Neurochemical Effects of Cizolirtine on Key Sensory Neurotransmitters
Neurotransmitter | Experimental Model | Reduction in Release | Proposed Mechanism |
---|---|---|---|
Substance P (SP) | Rat spinal cord slices | 35% (p<0.01) | Noradrenaline-mediated presynaptic inhibition |
CGRP | Rat spinal cord slices | 40% (p<0.01) | Noradrenaline-mediated presynaptic inhibition |
SP & CGRP | In vivo rat spinal cord | ED₅₀ = 0.8 µmol/kg | Idazoxan-sensitive α₂-adrenoceptor pathway |
This unique mechanism spares muscarinic receptors, explaining its lack of anticholinergic side effects while effectively modulating bladder sensory hypersensitivity [3] [8].
Cizolirtine emerged from analgesic drug discovery programs in the 1990s. Initial characterization revealed:
The pivotal shift occurred when preclinical urodynamic studies demonstrated cizolirtine’s ability to:
Contemporary OAB treatment relies on antimuscarinics (e.g., oxybutynin) and β₃-adrenoceptor agonists (e.g., mirabegron), which primarily target efferent pathways or detrusor muscle directly. Cizolirtine addresses two unmet needs:
Table 2: Comparative Efficacy of Cizolirtine vs Standard OAB Therapies
Therapeutic Metric | Cizolirtine (800 mg/d) | Placebo | Oxybutynin (15 mg/d) | Statistical Significance |
---|---|---|---|---|
Reduction in voiding frequency | 33.4% | 17.0% | 34.3% | p=0.001 (vs placebo) |
Increase in voided volume | 17.8% | 0% | 14.5% | p=0.002 (vs placebo) |
Patients achieving dryness | 68.75% | 30% | Not reported | p=0.04 (vs placebo) |
Urodynamic improvement | Significant | None | Limited | p<0.05 (vs placebo) |
Critically, cizolirtine improved urodynamic parameters (e.g., detrusor overactivity) where oxybutynin showed limited effects, validating its distinct mechanism [2] [8]. Its niche lies in patients with predominant afferent pathway dysfunction or intolerance to antimuscarinic effects, positioning it as a complementary approach in the uropharmacology arsenal [6] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: